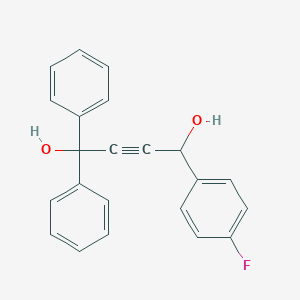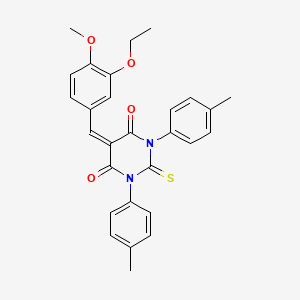![molecular formula C22H23NO3 B4937918 1-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-naphthol](/img/structure/B4937918.png)
1-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-naphthol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-naphthol, also known as MNS, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of various enzymes and receptors, making it a potential candidate for the treatment of various diseases.
作用機序
The mechanism of action of 1-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-naphthol involves the inhibition of enzymes and receptors. For example, 1-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-naphthol inhibits acetylcholinesterase and butyrylcholinesterase by binding to the active site of the enzymes, thereby preventing the breakdown of acetylcholine. This results in an increase in the concentration of acetylcholine in the synapse, leading to improved cognitive function. Similarly, 1-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-naphthol inhibits β-secretase by binding to the active site of the enzyme, thereby preventing the cleavage of amyloid precursor protein. This results in a decrease in the production of amyloid beta peptide, which is the main component of amyloid plaques in Alzheimer's disease.
Biochemical and Physiological Effects:
1-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-naphthol has been shown to have various biochemical and physiological effects. For example, 1-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-naphthol has been shown to improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. 1-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-naphthol has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, 1-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-naphthol has been shown to have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
One of the major advantages of 1-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-naphthol is its high potency and selectivity for various enzymes and receptors. This makes it a useful tool for studying the role of these enzymes and receptors in disease pathogenesis. However, one of the limitations of 1-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-naphthol is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, the high potency of 1-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-naphthol can also lead to off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the research on 1-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-naphthol. One direction is to further investigate its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Another direction is to optimize the synthesis method to improve the yield and solubility of 1-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-naphthol. Additionally, future research can focus on identifying the off-target effects of 1-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-naphthol and developing strategies to mitigate these effects. Finally, future research can focus on developing analogs of 1-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-naphthol with improved potency and selectivity for specific enzymes and receptors.
合成法
The synthesis of 1-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-naphthol involves the reaction of 1-naphthol with 4-methoxybenzyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with morpholine. The final product is obtained after purification using column chromatography. The yield of the synthesis method is reported to be high, making it a suitable method for large-scale production.
科学的研究の応用
1-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-naphthol has been extensively studied for its potential therapeutic applications. It has been found to inhibit various enzymes and receptors, including acetylcholinesterase, butyrylcholinesterase, monoamine oxidase A and B, and β-secretase. These enzymes and receptors are involved in the pathogenesis of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Therefore, 1-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-naphthol has potential applications in the treatment of these diseases.
特性
IUPAC Name |
1-[(4-methoxyphenyl)-morpholin-4-ylmethyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-25-18-9-6-17(7-10-18)22(23-12-14-26-15-13-23)21-19-5-3-2-4-16(19)8-11-20(21)24/h2-11,22,24H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRXTTQEZVWJKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{4-[2-(2-chlorophenoxy)ethoxy]-3-ethoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4937843.png)
![2-(4-{3-[(4-chlorobenzyl)amino]-4-nitrophenyl}-1-piperazinyl)ethanol](/img/structure/B4937846.png)
![3-({[2-(1-cyclohexen-1-yl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B4937869.png)

![N-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B4937879.png)
![3-[1-(3-fluoro-4-methoxybenzoyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B4937889.png)
![5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4937901.png)
![2-(4-bromophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4937902.png)
![1-acetyl-3,5,6-triphenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4937905.png)

![5-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-methoxybenzoic acid](/img/structure/B4937936.png)
![4-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}morpholine](/img/structure/B4937944.png)
![3-butyl-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4937946.png)